(2-Bromocyclopent-1-en-1-yl)methanol
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Overview
Description
(2-Bromocyclopent-1-en-1-yl)methanol is an organic compound characterized by a bromine atom attached to a cyclopentene ring, which is further bonded to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopent-1-en-1-yl)methanol typically involves the bromination of cyclopentene followed by the introduction of a methanol group. One common method includes:
Bromination of Cyclopentene: Cyclopentene is reacted with bromine in the presence of a solvent like dichloromethane to yield 2-bromocyclopentene.
Hydroxymethylation: The 2-bromocyclopentene is then treated with formaldehyde and a base such as sodium hydroxide to introduce the methanol group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Bromocyclopent-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form cyclopent-1-en-1-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of (2-Bromocyclopent-1-en-1-yl)formaldehyde.
Reduction: Formation of cyclopent-1-en-1-ylmethanol.
Substitution: Formation of (2-Aminocyclopent-1-en-1-yl)methanol or (2-Thiocyclopent-1-en-1-yl)methanol.
Scientific Research Applications
(2-Bromocyclopent-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromocyclopent-1-en-1-yl)methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
Cyclopent-1-en-1-ylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(2-Chlorocyclopent-1-en-1-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
(2-Iodocyclopent-1-en-1-yl)methanol: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness: (2-Bromocyclopent-1-en-1-yl)methanol is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
121898-54-2 |
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Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(2-bromocyclopenten-1-yl)methanol |
InChI |
InChI=1S/C6H9BrO/c7-6-3-1-2-5(6)4-8/h8H,1-4H2 |
InChI Key |
TZWYIKFZJLGJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Br)CO |
Origin of Product |
United States |
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